molecular formula C12H11NO B127614 (4-(Pyridin-2-YL)phenyl)methanol CAS No. 98061-39-3

(4-(Pyridin-2-YL)phenyl)methanol

Cat. No.: B127614
CAS No.: 98061-39-3
M. Wt: 185.22 g/mol
InChI Key: BESAKUXOHCFPAA-UHFFFAOYSA-N
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Description

(4-(Pyridin-2-YL)phenyl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-pyridin-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESAKUXOHCFPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363913
Record name [4-(Pyridin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98061-39-3
Record name [4-(Pyridin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(2-Pyridinyl)benzaldehyde (2 gm, 11 mmole), and NaBH4 (0.42 gm, 11 mmole) were stirred at room temperature for 2 hr, ethanol was evaporated, residue dissolved in ethyl acetate washed with saturated NaHCO3 solution, and saturated NaCl solution, dried using Na2SO4 and evaporated to produce white solid (1.5 gm, 75%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of 4-(pyrid-2-yl)benzoic acid(1.01 g, 5.09 mmol) in tetrahydrofuran (15 mL) at 0° C. was added 1.0M lithium aluminum hydride in tetrahydrofuran (5.09 mL, 5.09 mmol) over 10 minutes. The reaction was allowed to stir at ambient temperature for 3 hours, cooled to 0° C., and quenched by dropwise addition of water (0.25 mL), 4N aq. NaOH (0.25 mL), and water (0.75 mL). The reaction was filtered through a pad of Celite and the filtrate evaporated in vacuo. The residue was chromatographed (silica gel, 4-8% MeOH in CH2Cl2) to afford the title compound.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.09 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (4-(Pyridin-2-YL)phenyl)methanol contribute to the metal ion sensing ability of the iridium(III) complex?

A1: In the study, this compound, abbreviated as "ppm," acts as a ligand in the iridium(III) complex [Ir(ppm)2(pbi)]. While the primary metal ion sensing is attributed to the nitrogen atom of the 2-(pyridin-2-yl)-1H-benzo[d]imidazole (pbi) ligand, the researchers investigated the role of the hydroxyl group in ppm. They found that the reduced analogue [Ir(ppm)2(bpy)][Cl], where bpy represents 2,2'-bipyridine, showed a slight ability to detect some metal ions (Ag+, Ca2+, Ni2+, and Zn2+). This suggests that the hydroxyl oxygen in ppm might play a minor role in semi-coordinating with specific metal ions, albeit weaker than the interaction with the nitrogen atom of pbi. []

Q2: Are there any computational studies performed on the iridium(III) complex containing this compound?

A2: Yes, the researchers employed density functional theory (DFT) calculations using the B3LYP correlation-exchange functional and 6-31G* basis set to study the interactions of the iridium(III) complexes with metal ions. These calculations successfully predicted the direction of shifts (red or blue) in the UV-Vis absorbance spectra upon metal ion binding. This highlights the utility of computational methods in understanding the sensing mechanism and predicting the optical response of these complexes. []

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